molecular formula C20H22N2O3 B1666669 Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) CAS No. 26180-43-8

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)

Cat. No. B1666669
CAS RN: 26180-43-8
M. Wt: 338.4 g/mol
InChI Key: FXPWMBYTHFNJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) is a bioactive chemical.

Scientific Research Applications

Structural Analysis and Activity Predictions

  • The crystal structures of benzoic acid derivatives, including 2-[3-(m-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid, have been analyzed, revealing different structural motifs and interactions. This analysis aids in predicting the bioactivity of these compounds, such as Endothelin B receptor antagonist activity (J. Dinesh, 2013).

Chemical Reactions and Synthesis

  • Research includes the exhaustive C-methylation of carboxylic acids like benzoic acid to produce compounds such as t-butylbenzene, demonstrating a new route for creating specific organic compounds (A. Meisters & T. Mole, 1974).

Synthesis of Novel Derivatives for Antifungal Activity

  • Benzoic acid derivatives have been synthesized for potential antifungal applications, as seen in the creation of triazolylindole derivatives incorporating benzoic acid structures (I. Singh & J. Vedi, 2014).

Exploration in Organic Chemistry

  • Studies have been conducted on the synthesis of various benzoic acid derivatives, exploring their properties, reactions, and potential applications in fields like medicinal chemistry and material science. For example, research into the synthesis of imidazolyl benzoic acids illustrates the diverse chemical manipulation possibilities of benzoic acid (Síria A. Barros et al., 2007).

Development of EP1 Receptor Selective Antagonists

  • Benzoic acid derivatives are being studied for their potential as EP1 receptor selective antagonists, contributing significantly to the development of targeted therapies in pharmacology (A. Naganawa et al., 2006).

Acidity and Steric Effects in Chemical Reactions

  • The acidity of benzoic acids and their derivatives has been a subject of study, especially focusing on how steric effects influence their chemical behavior, which is crucial for understanding their reactivity in various contexts (U. Lüning et al., 1996).

Ligand Synthesis for Metal Complexes

  • Benzoic acid derivatives have been used in the synthesis of ligands for metal complexes, demonstrating their versatility in inorganic chemistry and potential for creating new materials or catalysts (J. Cano et al., 1995).

properties

CAS RN

26180-43-8

Product Name

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C18H15NO2.C2H7NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;3-1-2-4/h2-12H,1H3,(H,20,21);4H,1-3H2

InChI Key

FXPWMBYTHFNJKX-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N

Appearance

Solid powder

Other CAS RN

26180-43-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
Reactant of Route 2
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
Reactant of Route 3
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
Reactant of Route 4
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
Reactant of Route 5
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
Reactant of Route 6
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)

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